molecular formula C9H10F3NO B13551817 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol

1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol

Cat. No.: B13551817
M. Wt: 205.18 g/mol
InChI Key: XGYVNRZLWFGOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of an amino group, a trifluorophenyl group, and a hydroxyl group attached to a propane backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the amino and hydroxyl groups facilitate interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(2,3,4-trifluorophenyl)propan-2-ol is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-amino-2-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-9(14,4-13)5-2-3-6(10)8(12)7(5)11/h2-3,14H,4,13H2,1H3

InChI Key

XGYVNRZLWFGOAP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=C(C(=C(C=C1)F)F)F)O

Origin of Product

United States

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